molecular formula C14H14O2 B1621614 [3-(4-Methoxyphenyl)phenyl]methanol CAS No. 20854-56-2

[3-(4-Methoxyphenyl)phenyl]methanol

Cat. No. B1621614
CAS RN: 20854-56-2
M. Wt: 214.26 g/mol
InChI Key: PBFQIBZGYROSFQ-UHFFFAOYSA-N
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Description

“[3-(4-Methoxyphenyl)phenyl]methanol” is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da .


Synthesis Analysis

The synthesis of phenols, which “[3-(4-Methoxyphenyl)phenyl]methanol” is a type of, can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “[3-(4-Methoxyphenyl)phenyl]methanol” consists of a methoxy group (OCH3) attached to a phenyl group (C6H5), which is further attached to a methanol group (CH2OH) .


Physical And Chemical Properties Analysis

“[3-(4-Methoxyphenyl)phenyl]methanol” is a powder with a melting point of 92-95°C .

Scientific Research Applications

Synthesis of Imidazole Derivatives for SOCE Assays

One of the notable applications of [3-(4-Methoxyphenyl)phenyl]methanol is in the synthesis of imidazole derivatives, such as SKF-96365 . These derivatives serve as probing tools for Store-Operated Calcium Entry (SOCE) assays, which are crucial for understanding cellular calcium influx mechanisms that influence cell proliferation, differentiation, apoptosis, and gene expression .

Modulation of Calcium Channels in Cancer Research

The compound has been used to create modulators that can influence calcium channels. This is particularly significant in cancer research, where the modulation of calcium influx can affect tumor growth and metastasis. For instance, SKF-96365 has shown potential in preventing tumor metastasis in breast cancer models .

Safety And Hazards

“[3-(4-Methoxyphenyl)phenyl]methanol” is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[3-(4-methoxyphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFQIBZGYROSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362610
Record name [3-(4-methoxyphenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methoxyphenyl)phenyl]methanol

CAS RN

20854-56-2
Record name [3-(4-methoxyphenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-methoxyphenyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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